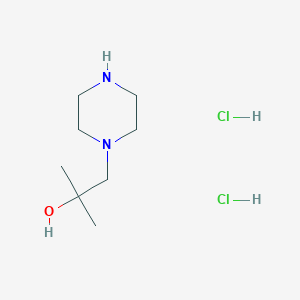

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride

CAS No.: 1044707-11-0

Cat. No.: VC2856620

Molecular Formula: C8H20Cl2N2O

Molecular Weight: 231.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1044707-11-0 |

|---|---|

| Molecular Formula | C8H20Cl2N2O |

| Molecular Weight | 231.16 g/mol |

| IUPAC Name | 2-methyl-1-piperazin-1-ylpropan-2-ol;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2O.2ClH/c1-8(2,11)7-10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H |

| Standard InChI Key | IIJUXICBRWEDLY-UHFFFAOYSA-N |

| SMILES | CC(C)(CN1CCNCC1)O.Cl.Cl |

| Canonical SMILES | CC(C)(CN1CCNCC1)O.Cl.Cl |

Introduction

Chemical Properties and Structure

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride is identified by the CAS number 1044707-11-0. It possesses a molecular formula of C8H20Cl2N2O with a molecular weight of 231.16 g/mol . The compound consists of a central 2-methylpropan-2-ol backbone substituted with a piperazine ring, with the amine groups doubly protonated to form the dihydrochloride salt.

Structural Identifiers

The compound can be identified through various chemical notation systems as detailed in the table below:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-methyl-1-piperazin-1-ylpropan-2-ol;dihydrochloride |

| CAS Number | 1044707-11-0 |

| InChI | InChI=1S/C8H18N2O.2ClH/c1-8(2,11)7-10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H |

| InChI Key | IIJUXICBRWEDLY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CN1CCNCC1)O.Cl.Cl |

| Molecular Formula | C8H20Cl2N2O |

| Molecular Weight | 231.16 g/mol |

Physical Properties

The physical properties of this compound influence its handling, storage, and applications in research and development:

| Property | Description |

|---|---|

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents including water, methanol, and DMSO |

| Stability | Stable under normal laboratory conditions |

| Storage | Recommended storage at controlled room temperature |

Synthesis Methods

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves nucleophilic substitution reactions under carefully controlled conditions.

Laboratory Synthesis

The compound is commonly synthesized through a nucleophilic substitution reaction where piperazine reacts with a halogenated precursor such as 2-chloro-2-methylpropanol. The reaction typically proceeds under reflux conditions in a polar aprotic solvent like acetonitrile. The optimization of this synthesis involves:

-

Temperature control: Usually maintained between 70-90°C to improve reaction rates

-

Stoichiometry: A 1.2:1 molar ratio of piperazine to the precursor helps minimize unreacted starting material

-

Crystallization: The addition of HCl in ethanol facilitates the precipitation of the dihydrochloride salt, enhancing product purity

Purification and Characterization

After synthesis, the compound undergoes purification processes to ensure high purity:

-

Recrystallization from appropriate solvent systems

-

Characterization by spectroscopic methods including:

-

Nuclear Magnetic Resonance (NMR): H and C NMR to confirm structural integrity

-

High-Performance Liquid Chromatography (HPLC): Using reverse-phase C18 columns with UV detection

-

Mass Spectrometry (MS): Typically employing ESI-MS in positive ion mode to verify molecular ion peaks

-

Biological Activity and Applications

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride has garnered attention in pharmaceutical research due to its diverse biological activities.

Pharmacological Properties

The compound exhibits several important pharmacological properties that make it valuable in drug discovery:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| MDM2-p53 Interaction Inhibition | Inhibits interaction between MDM2 and p53 proteins | Cancer therapy, particularly for tumors with wild-type p53 |

| Dopaminergic Activity | Potential interactions with dopamine receptors (D2, D3) | Neurodegenerative disorders like Parkinson's disease |

| Serotonergic Modulation | Possible influence on serotonin receptors, particularly 5-HT | Mood disorders and anxiety |

Chemistry Applications

In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its versatility in chemical reactions, including oxidation, reduction, and substitution, makes it an important reagent in organic synthesis. The table below summarizes key reaction types:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, Aldehydes |

| Reduction | Sodium borohydride | Alcohol derivatives |

| Substitution | Various nucleophiles | Modified piperazine derivatives |

Biological Research

The compound is employed in biological research to study various pathways and interactions. It can function as a ligand that binds to specific receptors or enzymes, modulating their activity. This property makes it valuable in assays designed to elucidate mechanisms underlying cellular processes.

Research Findings and Case Studies

Neuropharmacological Research

Studies have explored the effects of piperazine derivatives similar to 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride on neuropharmacological targets. These investigations have demonstrated significant activity in modulating dopamine receptors, suggesting potential applications in treating neurological conditions such as Parkinson's disease and schizophrenia.

In preclinical models of Parkinson's disease, administration of related compounds has exhibited neuroprotective effects. These compounds demonstrated preferential agonistic activity at D3 receptors, which correlated with reduced motor deficits and improved behavioral outcomes in rodent models.

Anticancer Research

Derivatives of this compound have shown promise in cancer research. In vitro studies using various cancer cell lines demonstrated that treatment with related compounds resulted in significant growth inhibition. Specifically, testing on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines showed a dose-dependent response in cell viability assays.

The primary mechanism was attributed to the stabilization of p53 protein levels, leading to increased expression of p21 and subsequent cell cycle arrest. This finding highlights the potential of this compound and its derivatives as candidates for anticancer drug development.

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315 - Causes skin irritation |

| H319 - Causes serious eye irritation | |

| H335 - May cause respiratory irritation | |

| H303 - May be harmful if swallowed |

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Comparison with Similar Compounds

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride is part of a broader class of piperazine derivatives. Its specific structural configuration imparts unique chemical reactivity and biological activity that distinguishes it from related compounds.

Similar piperazine derivatives may share some chemical properties but differ in their biological activities and applications. The structural variations often lead to differences in receptor binding profiles, pharmacokinetic properties, and therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume